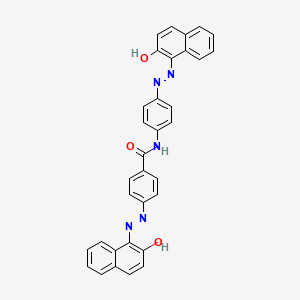
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is a complex organic compound known for its vibrant color properties. This compound belongs to the class of azo compounds, which are characterized by the presence of a nitrogen-nitrogen double bond (N=N) linking two aromatic rings. Azo compounds are widely used in dyes and pigments due to their ability to impart bright and stable colors.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- typically involves the diazotization of aromatic amines followed by azo coupling. The process begins with the formation of a diazonium salt from an aromatic amine under acidic conditions. This diazonium salt is then reacted with a coupling component, such as 2-hydroxy-1-naphthalenyl, to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reactant concentrations is maintained to ensure high yield and purity. The process often involves continuous monitoring and automation to optimize reaction conditions and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction of the azo group can lead to the formation of corresponding amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium dithionite (Na₂S₂O₄) and hydrogen gas (H₂) in the presence of a catalyst are used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl₃) and conditions such as elevated temperatures.
Major Products
Oxidation: Quinone derivatives.
Reduction: Aromatic amines.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- has diverse applications in scientific research:
Chemistry: Used as a dye and pigment in various chemical processes.
Biology: Employed in staining techniques for microscopy and histology.
Medicine: Investigated for potential therapeutic properties and as a diagnostic tool.
Industry: Utilized in the production of colored materials, including textiles, plastics, and inks.
Wirkmechanismus
The mechanism of action of Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- involves its interaction with molecular targets through its azo group. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with cellular components. These interactions can result in changes in cellular processes, making the compound useful in various applications.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Acid Orange 7: Another azo compound with similar structural features.
Pigment Red 4: A related azo dye used in various applications.
Uniqueness
Benzamide, 4-((2-hydroxy-1-naphthalenyl)azo)-N-(4-((2-hydroxy-1-naphthalenyl)azo)phenyl)- is unique due to its specific structural arrangement, which imparts distinct color properties and reactivity. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in scientific research and industry.
Eigenschaften
CAS-Nummer |
68155-72-6 |
|---|---|
Molekularformel |
C33H23N5O3 |
Molekulargewicht |
537.6 g/mol |
IUPAC-Name |
4-[(2-hydroxynaphthalen-1-yl)diazenyl]-N-[4-[(2-hydroxynaphthalen-1-yl)diazenyl]phenyl]benzamide |
InChI |
InChI=1S/C33H23N5O3/c39-29-19-11-21-5-1-3-7-27(21)31(29)37-35-25-13-9-23(10-14-25)33(41)34-24-15-17-26(18-16-24)36-38-32-28-8-4-2-6-22(28)12-20-30(32)40/h1-20,39-40H,(H,34,41) |
InChI-Schlüssel |
XJCQDCPELKBVDD-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



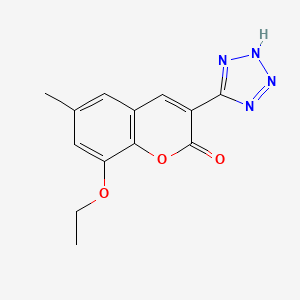

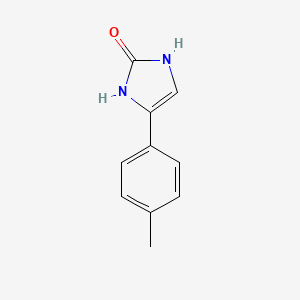
![N-[2-methyl-1-(2-methylanilino)-1-oxopropan-2-yl]-3-(4-oxo-2-phenyl-1,3-thiazolidin-3-yl)benzamide](/img/structure/B13803795.png)
![3-chloro-N-{[2-(2-chlorophenyl)-1,3-benzoxazol-5-yl]carbamothioyl}-1-benzothiophene-2-carboxamide](/img/structure/B13803800.png)
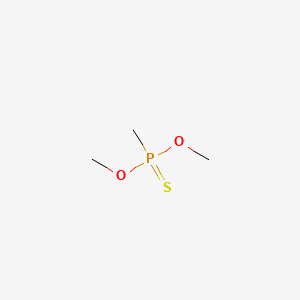
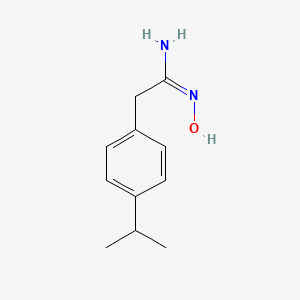
![1-[(2-Methylfuran-3-carbonyl)amino]cyclohexane-1-carboxylic acid](/img/structure/B13803829.png)
![N-[2-(diethylamino)ethyl]-2,2-diphenylpent-4-enamide;oxalic acid](/img/structure/B13803835.png)
![(2,3-Epoxypropyl)[2-(methacryloyloxy)ethyl]dimethylammonium chloride](/img/structure/B13803841.png)
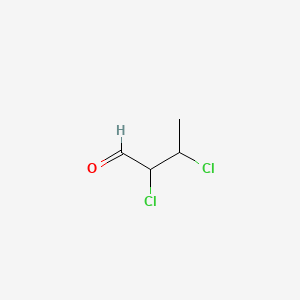
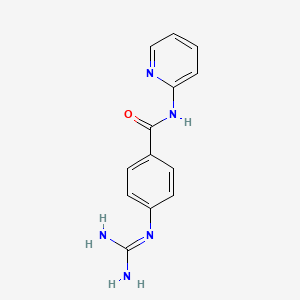
![2-Naphthalenecarboxamide, 4-[(3-chloro-2-methylphenyl)azo]-N-[4-[[[4-[[[4-[(3-chloro-2-methylphenyl)azo]-3-hydroxy-2-naphthalenyl]carbonyl]amino]phenyl]amino]carbonyl]phenyl]-3-hydroxy-](/img/structure/B13803863.png)
